2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone
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Overview
Description
2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is known for its unique structure, which includes both dichlorophenyl and methylphenyl groups, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone typically involves the reaction of 3,5-dichlorophenylhydrazine with 4-methylbenzaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the hydrazone linkage. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound has shown potential biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
When compared to other similar compounds, 2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone stands out due to its unique combination of dichlorophenyl and methylphenyl groups. Similar compounds include:
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Benzaldehyde derivatives: Often used in organic synthesis and as intermediates in the production of pharmaceuticals and other chemicals.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2E,3E)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-hydrazinylidene-1-(4-methylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O/c1-10-2-4-11(5-3-10)16(23)15(9-20-19)22-21-14-7-12(17)6-13(18)8-14/h2-9,21H,19H2,1H3/b20-9+,22-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSCUBIDNBPERS-NISSZXTISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=NNC2=CC(=CC(=C2)Cl)Cl)C=NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C(=N/NC2=CC(=CC(=C2)Cl)Cl)/C=N/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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